molecular formula C12H13BrO2 B14382905 (3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone CAS No. 90057-42-4

(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone

Cat. No.: B14382905
CAS No.: 90057-42-4
M. Wt: 269.13 g/mol
InChI Key: FDUFPQUZACVRHV-UHFFFAOYSA-N
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Description

(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone is an organic compound that features a bromine atom, a hydroxyl group, and a cyclopentyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone typically involves the bromination of a phenolic compound followed by the introduction of a cyclopentyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a cyclopentyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

90057-42-4

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl)-cyclopentylmethanone

InChI

InChI=1S/C12H13BrO2/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,14H,1-4H2

InChI Key

FDUFPQUZACVRHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

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